BenchChemオンラインストアへようこそ!

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside

Acetylcholinesterase inhibition Alzheimer's disease Helicid analogue SAR

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 31873-42-4, MF C21H24O11, MW 452.41) is a peracetylated glucopyranoside bearing a 4-formylphenyl aglycone. The pyranoside ring adopts a chair conformation with all substituents in equatorial positions, as confirmed by single-crystal X-ray diffraction.

Molecular Formula C21H24O11
Molecular Weight 452.412
CAS No. 31873-42-4
Cat. No. B2878756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside
CAS31873-42-4
Molecular FormulaC21H24O11
Molecular Weight452.412
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
InChIKeyCDLMQSSFJCERSO-YMQHIKHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 31873-42-4) – A Protected Glucosyl Aldehyde Building Block for Gastrodin Synthesis and Helicid Analogue Research


4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 31873-42-4, MF C21H24O11, MW 452.41) is a peracetylated glucopyranoside bearing a 4-formylphenyl aglycone. The pyranoside ring adopts a chair conformation with all substituents in equatorial positions, as confirmed by single-crystal X-ray diffraction [1]. Synthesized via phase-transfer-catalysed glycosylation of 4-hydroxybenzaldehyde with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, it serves as a key protected intermediate in the chemical synthesis of gastrodin [1] and as a starting material for Knoevenagel-derived gastrodin intermediate analogues . It is also catalogued as a helicid analogue (compound 2a/3a) and is utilised as a fully characterised reference standard for gastrodin impurity profiling (Gastrodin Impurity 4/7/26) .

Why Generic Substitution Fails for 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside – Sugar Configuration Dictates Biological Activity and Downstream Reactivity


Closely related peracetylated 4-formylphenyl glycosides differing only in sugar configuration (gluco-, allo-, galacto-) cannot be interchanged without compromising experimental outcomes. In acetylcholinesterase (AChE) inhibition assays, the glucopyranoside (compound 3a) exhibited measurable activity (IC50 1.50 mM), whereas the corresponding allopyranoside and galactopyranoside analogues were completely inactive up to 500 mM [1]. Similarly, the crystal packing and solid-state conformation differ substantially: the glucopyranoside crystallises in a triclinic system (space group P1, V = 559.96 ų, Z = 1) with all-equatorial substituents, while the allopyranoside adopts a monoclinic system with an axial C-3 substituent [2][3]. These stereochemical and crystallographic differences directly impact molecular recognition, enzyme binding, and the reliability of downstream structure–activity relationship (SAR) studies. Procurement of the correct sugar epimer is therefore mandatory for reproducible pharmacological profiling and crystallographic investigations.

Product-Specific Quantitative Evidence Guide for 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 31873-42-4) – Head-to-Head Comparator Data


AChE Inhibitory Activity: Glucopyranoside Active; Allopyranoside and Galactopyranoside Analogues Inactive

In a direct head-to-head evaluation of peracetylated 4-formylphenyl glycosides against acetylcholinesterase (AChE, electric eel), the β-D-glucopyranoside (compound 3a) displayed an IC50 of 1.50 ± 0.22 mM. By contrast, the β-D-allopyranoside (compound 2, peracetylated helicid) and the β-D-galactopyranoside (compound 3b) were both inactive (IC50 > 500 mM). The benzoylated ribopyranoside (3e, IC50 14.04 mM) and xylopyranoside (3d, IC50 34.96 mM) showed even weaker activity [1]. This demonstrates that the gluco-configuration uniquely confers measurable AChE inhibition among the tested peracetylated hexopyranoside epimers.

Acetylcholinesterase inhibition Alzheimer's disease Helicid analogue SAR

Crystal Structure Conformation: All-Equatorial Glucopyranoside vs. Axial C-3 Allopyranoside – Implications for Molecular Recognition

Single-crystal X-ray diffraction reveals that the β-D-glucopyranoside (triclinic, space group P1, unit cell volume 559.96 ų, Z = 1) displays a chair conformation with all four acetoxy substituents and the formylphenoxy aglycone in equatorial positions [1]. The isomeric β-D-allopyranoside crystallises in a fundamentally different monoclinic system (space group P21, V = 1115.4 ų, Z = 2) with the C-3 acetoxy substituent adopting an axial orientation [2]. The β-D-galactopyranoside also crystallises in a monoclinic system (P21, V = 1106.05 ų, Z = 2) with all-equatorial substitution but distinct cell parameters [3]. Crystal packing in the glucopyranoside is dominated by C–H···O interactions forming supramolecular layers, whereas the allopyranoside and galactopyranoside exhibit different hydrogen-bonding networks.

X-ray crystallography Carbohydrate conformation Solid-state packing

Synthetic Yield in Gastrodin Intermediate Preparation: Phase-Transfer Catalysis with TDA-1 Delivers 61–69% Yield

The target compound is prepared via glycosylation of 4-hydroxybenzaldehyde with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide using tris(3,6-dioxaheptyl)amine (TDA-1) as a phase-transfer catalyst and 10% (mass fraction) NaOH as base. Under these optimised conditions, the yields of 4-formylphenyl(2,3,4,6-O-tetraacetyl)-β-D-glucoside derivatives reached 61–69% [1]. This method was explicitly developed to overcome low yields, long reaction times, and difficult product separation encountered in earlier methods. When this compound is subsequently employed in a Knoevenagel reaction with 1,3-dioxane-4,6-dione using gluconic acid as a recyclable catalyst, downstream gastrodin intermediate analogues are obtained in 78–92% yield [2]. By contrast, classical Koenigs-Knorr glycosylation with silver carbonate promoter typically yields ~45% for this specific compound [3].

Gastrodin synthesis Phase-transfer catalysis Glycosylation yield optimisation

Mushroom Tyrosinase Inhibition: Comparable Potency to Helicid, 2.4-Fold More Potent than Arbutin

In mushroom tyrosinase (Agaricus bisporus) inhibition assays monitoring 3,4-dihydroxy-L-phenylalanine (L-DOPA) oxidation, 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside exhibited an IC50 of 3.0 × 10⁶ nM (3.0 mM) [1][2]. This places it in the same order of potency as the parent natural product helicid (4-formylphenyl-β-D-allopyranoside, IC50 = 2.54 mM), and 2.4-fold more potent than the widely used reference tyrosinase inhibitor arbutin (IC50 = 7.3 mM) [2]. The most potent helicid analogue in this series, compound 1c (bearing a 4,6-O-benzylidene substituent), achieved an IC50 of 0.052 mM (52 µM), indicating that further sugar-modification can substantially enhance potency [2]. The tetra-O-acetyl glucopyranoside thus represents a moderately active, fully characterised starting scaffold for tyrosinase inhibitor development.

Tyrosinase inhibition Melanogenesis Helicid analogue pharmacology

Best Research and Industrial Application Scenarios for 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 31873-42-4)


Gastrodin API Process Impurity Reference Standard (Gastrodin Impurity 4/7/26)

This compound is a fully characterised, commercially available reference standard for gastrodin impurity profiling, designated as Gastrodin Impurity 4, Impurity 7, or Impurity 26 depending on the pharmacopoeial monograph . It represents the peracetylated precursor that, upon incomplete reduction during gastrodin synthesis, can persist as a process-related impurity. Its use in analytical method development (AMD), analytical method validation (AMV), and quality control (QC) for gastrodin API is supported by regulatory-compliant characterisation data. The well-defined crystal structure (R-factor 0.041 at 100 K) further enables its use as a crystalline reference material for solid-state analytical techniques including XRPD.

Protected Aldehyde Intermediate for Gastrodin and Gastrodin Analogue Chemical Synthesis

As the penultimate protected intermediate in the chemical synthesis of gastrodin, this compound is reduced (via NaBH4, catalytic hydrogenation, or enzymatic reduction) to afford gastrodin after acetate deprotection . The TDA-1 phase-transfer catalysis method provides reliable access at 61–69% yield . Furthermore, the free aldehyde group enables Knoevenagel condensation with 1,3-dioxane-4,6-dione derivatives to generate gastrodin intermediate analogues in 78–92% yield using recyclable gluconic acid catalysis . The acetyl protecting groups confer organic solvent solubility (chloroform, DCM, DMF, DMSO) and facilitate purification by crystallisation (mp 145–146°C) , making this compound the preferred entry point for gastrodin analogue libraries.

Helicid Analogue SAR Studies Requiring Defined Gluco-Configuration for AChE and Tyrosinase Profiling

The stereochemical identity of the sugar moiety is a critical determinant of biological activity in helicid analogue series. In head-to-head AChE testing, the β-D-glucopyranoside (compound 3a, IC50 1.50 mM) was uniquely active among peracetylated hexopyranoside epimers, with the allo- and galacto- forms completely inactive . In tyrosinase assays, the glucopyranoside (IC50 3.0 mM) provides a moderate-activity baseline for comparison against the natural allo-configured helicid (IC50 2.54 mM) and more potent analogues (e.g., compound 1c, IC50 0.052 mM) . Procurement of the authenticated glucopyranoside epimer ensures that SAR conclusions are not confounded by stereochemical impurity, which is especially relevant given that the allo-epimer is commercially more common as natural helicid.

Carbohydrate Crystallography and Solid-State Conformation Analysis of Protected Glycosides

The availability of high-quality single-crystal X-ray diffraction data (R = 0.041, 4097 independent reflections, absolute structure determined by Flack method) makes this compound an excellent reference system for comparative carbohydrate crystallography. The triclinic P1 packing with all-equatorial substitution provides a distinct contrast to the isomeric allopyranoside (monoclinic P21, C-3 axial) and galactopyranoside (monoclinic P21, all-equatorial but larger unit cell) . These three C21H24O11 epimers collectively enable systematic studies of how a single stereochemical inversion (gluco→allo at C-3; gluco→galacto at C-4) alters crystal packing, hydrogen-bonding networks, and supramolecular architecture in peracetylated aryl glycosides.

Quote Request

Request a Quote for 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.